N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide is a complex organic compound that features a bipyridine moiety and a difluorophenylsulfonamido group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both bipyridine and difluorophenylsulfonamido groups suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide typically involves multiple steps, including the preparation of intermediate compounds. One common approach is to start with the bipyridine derivative, which is then functionalized to introduce the sulfonamido group. The reaction conditions often involve the use of transition metal catalysts, such as palladium or copper, to facilitate the coupling reactions. Additionally, protecting groups may be used to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. The choice of solvents, reagents, and catalysts would be carefully selected to ensure the process is environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The sulfonamido group can be reduced to the corresponding amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety would yield N-oxides, while reduction of the sulfonamido group would produce the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the bipyridine and sulfonamido groups.
Industry: It could be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide is likely related to its ability to interact with biological targets through coordination with metal ions or binding to specific proteins. The bipyridine moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the sulfonamido group can form hydrogen bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
N-Phenyl-N-(4-piperidinyl)propanamide: A compound with a similar amide structure but different substituents.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide is unique due to the combination of the bipyridine and difluorophenylsulfonamido groups. This combination imparts distinct chemical and biological properties that are not observed in simpler compounds like 2,2’-bipyridine or N-Phenyl-N-(4-piperidinyl)propanamide.
Properties
IUPAC Name |
3-[(2,6-difluorophenyl)sulfonylamino]-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O3S/c21-16-2-1-3-17(22)20(16)30(28,29)26-11-7-19(27)25-13-14-4-10-24-18(12-14)15-5-8-23-9-6-15/h1-6,8-10,12,26H,7,11,13H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCCZADDUZDQSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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